molecular formula C12H11NO B3052838 (2-Phenylpyridin-4-yl)methanol CAS No. 4634-12-2

(2-Phenylpyridin-4-yl)methanol

Cat. No.: B3052838
CAS No.: 4634-12-2
M. Wt: 185.22 g/mol
InChI Key: LAJBPNOPUTXYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylpyridin-4-yl)methanol is an organic compound with the molecular formula C₁₂H₁₁NO. It consists of a pyridine ring substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyridin-4-yl)methanol typically involves the reaction of 2-phenylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the desired alcohol.

Industrial Production Methods: The use of catalysts such as palladium or nickel may enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylpyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Scientific Research Applications

(2-Phenylpyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenylpyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and pyridine rings can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    4-Phenylpyridine: Substitution at the 4-position alters its reactivity and interaction with other molecules.

    (2-Phenylpyridin-4-yl)methylamine:

Uniqueness: (2-Phenylpyridin-4-yl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-phenylpyridin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJBPNOPUTXYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583118
Record name (2-Phenylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4634-12-2
Record name (2-Phenylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenylpyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-Phenylpyridin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-Phenylpyridin-4-yl)methanol
Reactant of Route 4
(2-Phenylpyridin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Phenylpyridin-4-yl)methanol
Reactant of Route 6
(2-Phenylpyridin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.